molecular formula C11H17N3O4 B3052860 1-(tert-Butoxycarbonyl)-L-histidine CAS No. 46924-53-2

1-(tert-Butoxycarbonyl)-L-histidine

Cat. No. B3052860
CAS RN: 46924-53-2
M. Wt: 255.27 g/mol
InChI Key: RIYDBIMZBSHUFH-QMMMGPOBSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-L-histidine” is a derivative of the amino acid histidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This process is typically carried out under either aqueous or anhydrous conditions . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .


Molecular Structure Analysis

While specific structural data for “1-(tert-Butoxycarbonyl)-L-histidine” was not found, it can be inferred from related compounds. For instance, “1-(tert-Butoxycarbonyl)piperazine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.26 .


Chemical Reactions Analysis

The Boc group can be removed from the protected amino acid under acidic conditions . This deprotection process is crucial in peptide synthesis, allowing the amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “1-(tert-Butoxycarbonyl)-L-histidine” were not found, related compounds such as “1-(tert-Butoxycarbonyl)piperazine” are typically solid at room temperature, have a melting point in the range of 44.0 to 48.0 °C, and are soluble in methanol .

Mechanism of Action

The Boc group serves as a protective group in peptide synthesis. It prevents the amino group from participating in unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions to yield the desired peptide .

Safety and Hazards

Boc-protected amino acids can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds, including wearing protective clothing and ensuring adequate ventilation .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of other protective groups .

properties

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-5-7(13-6-14)4-8(12)9(15)16/h5-6,8H,4,12H2,1-3H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYDBIMZBSHUFH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551713
Record name 1-(tert-Butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-L-histidine

CAS RN

46924-53-2
Record name 1-(tert-Butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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